molecular formula C21H21F3N6O4 B12635795 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12635795
M. Wt: 478.4 g/mol
InChI Key: WCTSWVUYNQJHLB-UHFFFAOYSA-N
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Description

2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the carbamoyl group, and the construction of the pyrimidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is of interest for its potential therapeutic applications, including as an anticancer agent or a neuroprotective agent.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets within cells. This can include binding to enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C21H21F3N6O4

Molecular Weight

478.4 g/mol

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21F3N6O4/c22-21(23,24)11-2-1-3-12(8-11)26-18(33)13-9-14(31)27-17-15(13)19(34)29-20(28-17)30-6-4-10(5-7-30)16(25)32/h1-3,8,10,13H,4-7,9H2,(H2,25,32)(H,26,33)(H2,27,28,29,31,34)

InChI Key

WCTSWVUYNQJHLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N2

Origin of Product

United States

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